molecular formula C9H13N3O4 B12420825 2'-Deoxycytidine-d1

2'-Deoxycytidine-d1

Cat. No.: B12420825
M. Wt: 228.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-GFVXGUDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxycytidine-d1 is a deoxyribonucleoside, which is a component of deoxyribonucleic acid. It is structurally similar to cytidine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-d1 typically involves the reaction of a protected cytosine derivative with a deoxyribose sugar. One common method is the condensation of a silylated cytosine derivative with a protected deoxyribose derivative, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of an inert solvent, such as tetrahydrofuran, and a catalyst, such as trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-d1 can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of deoxyribonucleosides, resulting in high yields of 2’-Deoxycytidine-d1 .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by sulfate radicals, which leads to the formation of base radicals and sugar radicals .

Common Reagents and Conditions

Common reagents used in the reactions of 2’-Deoxycytidine-d1 include peroxodisulfate for oxidation and hydrazine for reduction . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from the oxidation of 2’-Deoxycytidine-d1 include free cytosine and various intermediate radicals . Reduction reactions can yield deoxyuridine derivatives .

Scientific Research Applications

2’-Deoxycytidine-d1 has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .

Comparison with Similar Compounds

2’-Deoxycytidine-d1 is similar to other deoxyribonucleosides, such as deoxyuridine and deoxythymidine. its unique structure, lacking a hydroxyl group at the 2’ position, gives it distinct properties and applications .

Similar Compounds

2’-Deoxycytidine-d1’s unique properties make it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

228.22 g/mol

IUPAC Name

5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D

InChI Key

CKTSBUTUHBMZGZ-GFVXGUDPSA-N

Isomeric SMILES

[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=N)NC2=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.